- Preparation of N-[(4,5-diphenyl-2-thiophenyl)methyl]amine derivatives as antagonists of CB1 cannabinoid receptors and their therapeutic application, France, , ,
Cas no 94171-11-6 (2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone)
94171-11-6 structure
Product Name:2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
CAS-nummer:94171-11-6
MF:C14H9Cl3O
MW:299.579661130905
MDL:MFCD18452152
CID:752376
PubChem ID:21984867
Update Time:2025-09-25
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-
- 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
- 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (ACI)
- 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one
- 4-Chlorobenzyl 2,4-dichlorophenyl ketone
- 94171-11-6
- XQXUWZVNQWBASZ-UHFFFAOYSA-N
- DB-329320
- 2-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-ethanone
- MFCD18452152
- AKOS012800391
- 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone
- SCHEMBL1404500
- DTXSID60621179
- PS-11060
- 2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
-
- MDL: MFCD18452152
- Inchi: 1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2
- InChI-sleutel: XQXUWZVNQWBASZ-UHFFFAOYSA-N
- LACHT: O=C(CC1C=CC(Cl)=CC=1)C1C(Cl)=CC(Cl)=CC=1
Berekende eigenschappen
- Exacte massa: 297.971898g/mol
- Monoisotopische massa: 297.971898g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 287
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 17.1Ų
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | C386803-10mg |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone |
94171-11-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386803-50mg |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone |
94171-11-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C386803-100mg |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone |
94171-11-6 | 100mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A019062908-5g |
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | 95% | 5g |
$1335.07 | 2023-08-31 | |
| Apollo Scientific | OR314002-1g |
2-(4-Chlorophenyl)-2',4'-dichloroacetophenone |
94171-11-6 | 1g |
£264.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | Y0976694-1g |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | 95% | 1g |
$285 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1050809-250mg |
Ethanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- |
94171-11-6 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | K05555-1g |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | >95% | 1g |
$288 | 2024-06-05 | |
| eNovation Chemicals LLC | K05555-5g |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | >95% | 5g |
$995 | 2024-06-05 | |
| A2B Chem LLC | AI62879-1g |
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | 1g |
$169.00 | 2024-07-18 |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 10 min, rt; 2 h, rt
1.2 Solvents: Diethyl ether ; rt; overnight, rt; 3 h, reflux
1.2 Solvents: Diethyl ether ; rt; overnight, rt; 3 h, reflux
Referentie
- Preparation of substituted pyrimidines for treating disorders mediated by the Cannabinoid-1 receptor, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; < -40 °C; 90 min, -70 °C
1.2 20 min, -70 °C; 40 min, -70 °C; -70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 20 min, -70 °C; 40 min, -70 °C; -70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referentie
- Preparation of 4,5-diarylimidazole derivatives as cannabinoid receptor modulators, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
Referentie
- Preparation of 2-arylcarbonyl- and 2-heteroarylcarbonylpyrimidine derivatives as cannabinoid receptor ligands, United States, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 90 min, reflux; reflux → rt
1.2 Solvents: Toluene ; rt; 2 h, 135 °C; 135 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.2 Solvents: Toluene ; rt; 2 h, 135 °C; 135 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
Referentie
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists, Journal of Medicinal Chemistry, 2005, 48(6), 1823-1838
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -20 °C
1.2 -
1.2 -
Referentie
- Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(3), 681-685
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; reflux; reflux → rt
1.2 Solvents: Toluene ; rt; rt → 135 °C; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Toluene ; rt; rt → 135 °C; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referentie
- Thiazole derivatives having cb1-antagonistic, agonistic or partial agonistic activity, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Aluminum chloride ; 10 min, 0 °C; overnight, 0 °C → rt
Referentie
- Scaffold hopping, synthesis and structure-activity relationships of 5,6-diaryl-pyrazine-2-amide derivatives: A novel series of CB1 receptor antagonists, Bioorganic & Medicinal Chemistry, 2007, 15(12), 4077-4084
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,3-Dichlorobenzene ; overnight, 25 °C
Referentie
- Preparation of diarylpyrazinecarboxamides as CB1 receptor antagonists, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → -60 °C; -60 °C; 1 h, -60 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referentie
- Preparation of N-[(4,5-diphenyl-2-thiophenyl)methyl]sulfonamide derivatives as antagonists of CB1 cannabinoid receptors and their therapeutic application, France, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sulfuric acid , Chromic acid (H2CrO4) Solvents: Acetone , Water ; 15 min, cooled; 30 min, cooled
1.2 Reagents: Isopropanol
1.2 Reagents: Isopropanol
Referentie
- Preparation of pyrimidine derivatives as cannabinoid receptor ligands, World Intellectual Property Organization, , ,
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Raw materials
- 2,4-Dichlorobenzonitrile
- Methyl 2,4-dichlorobenzoate
- 4-Chlorophenylacetyl chloride
- 1-(bromomethyl)-4-chloro-benzene
- 4-Chlorophenylacetic acid
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Preparation Products
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:94171-11-6)2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
Ordernummer:A859542
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:18
Prijs ($):300.0
E-mail:sales@amadischem.com
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Gerelateerde literatuur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94171-11-6)2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):300.0